

Toxicological data of propylene glycol, allyl ether in animal studies

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Compound of Interest

Compound Name: *Propylene glycol, allyl ether*

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An In-depth Technical Guide on the Toxicological Data of Propylene Glycol Allyl Ether in Animal Studies

This guide provides a comprehensive overview of the available toxicological data for propylene glycol allyl ether from animal studies, designed for researchers, scientists, and professionals in drug development.

Acute Toxicity

Propylene glycol allyl ether exhibits low single-dose oral toxicity.^[1] Signs of toxicity at lethal doses included central nervous system depression, often preceded by convulsions.^[1]

Quantitative Data

Test	Species	Route	Value	Observations
LD50	Female Rat	Oral	1 - 2 g/kg	Signs of CNS depression, convulsions preceding death, significant stomach irritation upon gross autopsy.[1]
Eye Irritation	Rabbit	Ocular	-	Marked irritation and moderate corneal injury, which healed within 3 to 7 days.[1]
Skin Irritation	Rabbit	Dermal	-	Minor irritation after essentially continuous contact for 2 weeks.[1]
Inhalation Toxicity	Rat	Inhalation	-	Exposure to saturated vapor at room temperature for 7 hours produced no adverse effects.[1]
Inhalation Toxicity	Rat	Inhalation	-	Exposure to vapor generated at 100°C resulted in 100% mortality within 24 hours.[1]

Experimental Protocols

1.2.1 Acute Oral Toxicity Study

- Species: Female Rats
- Methodology: A single dose of propylene glycol allyl ether was administered orally. The dose range was between 1 and 2 g/kg of body weight.
- Observations: Animals were observed for signs of toxicity, including central nervous system depression and convulsions.
- Endpoint: The primary endpoint was mortality to determine the LD50 value. A gross autopsy was performed to observe effects on internal organs, revealing significant stomach irritation.
[\[1\]](#)

1.2.2 Eye Irritation Study

- Species: Rabbits
- Methodology: Propylene glycol allyl ether was instilled into the eyes of the rabbits.
- Observations: The eyes were examined for signs of irritation, such as redness, swelling, and discharge, as well as for corneal injury.
- Endpoint: The study aimed to assess the degree of eye irritation and the time to resolution of any observed effects. The substance caused marked irritation and moderate corneal injury that healed within 3 to 7 days.[\[1\]](#)

1.2.3 Dermal Irritation Study

- Species: Rabbits
- Methodology: The test substance was applied to the skin of rabbits under essentially continuous contact for a period of two weeks.
- Observations: The application site was observed for any signs of skin irritation, such as erythema and edema.

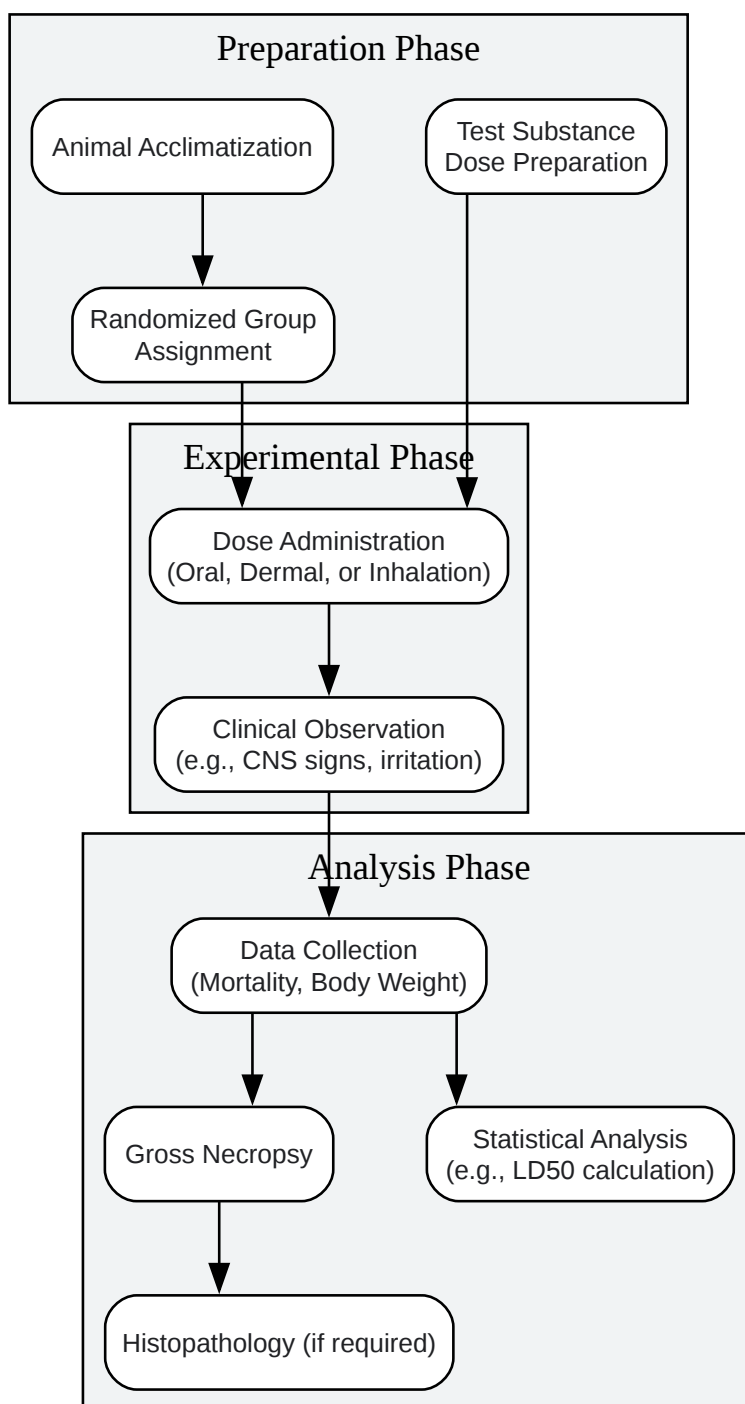
- Endpoint: The study evaluated the potential of the substance to cause skin irritation upon prolonged contact, with only minor irritation being observed.[\[1\]](#)

1.2.4 Acute Inhalation Toxicity Study

- Species: Rats
- Methodology: In two separate tests, rats were exposed to the vapor of propylene glycol allyl ether for 7 hours. In the first test, vapor was generated at room temperature (essentially saturated). In the second test, vapor was generated at 100°C.
- Observations: Animals were observed for adverse effects and mortality.
- Endpoint: The study aimed to determine the toxicity of inhaled propylene glycol allyl ether. No adverse effects were seen with vapor generated at room temperature. However, all animals exposed to vapor generated at 100°C died within 24 hours, with findings of congested lungs and nasal passages.[\[1\]](#)

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an acute toxicity study.



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Generalized workflow for an acute toxicity study.

Data Gaps and Future Directions

The currently available toxicological data for propylene glycol allyl ether in animal studies is limited to acute exposure scenarios. To build a comprehensive safety profile, further research is warranted in the following areas:

- **Repeated-Dose Toxicity:** Studies involving sub-acute, sub-chronic, and chronic exposures are necessary to understand the potential for cumulative toxicity and to identify target organs.
- **Genotoxicity:** A battery of in vitro and in vivo genotoxicity tests is required to assess the mutagenic and clastogenic potential of the substance.
- **Reproductive and Developmental Toxicity:** Studies are needed to evaluate the potential effects of propylene glycol allyl ether on fertility, reproductive organs, and embryonic/fetal development.
- **Mechanistic Studies:** Investigations into the potential signaling pathways affected by propylene glycol allyl ether would provide a deeper understanding of its toxicological mechanisms.

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References

- 1. Propylene glycol, allyl ether | C₆H₁₂O₂ | CID 14903 - PubChem [pubchem.ncbi.nlm.nih.gov]
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